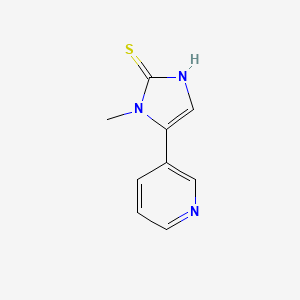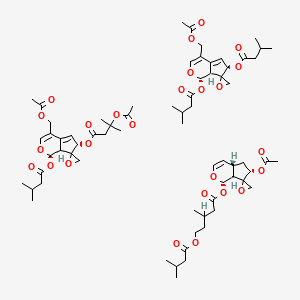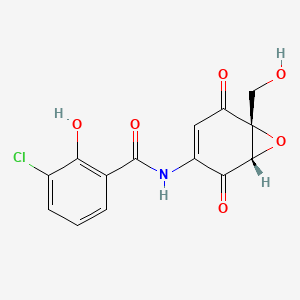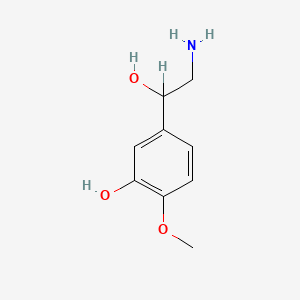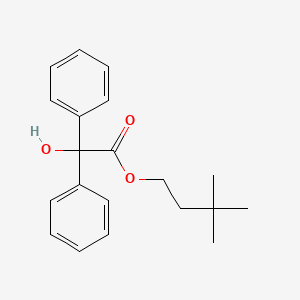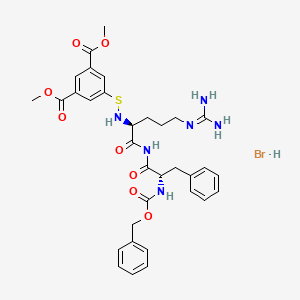![molecular formula C23H31N3O2 B1229374 4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione](/img/structure/B1229374.png)
4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione is a member of piperazines and a member of pyridines.
Scientific Research Applications
Synthesis and Structural Analysis
- Research on the condensation reaction between 2-acetylpyridine and 2-formylpyridine, relevant to the compound , has led to the synthesis and structural determination of several compounds, including derivatives of cyclohexanol. These compounds have been tested for antimicrobial and antioxidant activities, with some showing moderate antifungal activity (Rusnac et al., 2020).
Synthetic Intermediate Applications
- The ethylene glycol mono-ketal of cyclohexane-1,4-dione, structurally similar to the compound of interest, has been identified as a useful bifunctional synthetic intermediate. A straightforward synthesis route for this compound has been developed, which is significant in the preparation of synthetically useful amounts of related compounds (Haslanger & Lawton, 1974).
Heterocyclic Synthesis
- Studies have focused on the Hantzsch three-component cyclization involving compounds structurally related to 4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione, leading to the formation of polycondensed heterocyclic systems. This research is pivotal in understanding the synthesis of complex heterocyclic compounds (Dzvinchuk et al., 2009).
Receptor Activity Research
- N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro compounds, closely related to the compound , have been synthesized and their serotonin 5-HT1A and 5-HT2A receptor affinities determined. These findings are important in understanding the receptor activities of such compounds and their potential therapeutic applications (Obniska et al., 2006).
properties
Product Name |
4-[2-(1-Cyclohexenyl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione |
|---|---|
Molecular Formula |
C23H31N3O2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-3-pyridin-4-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C23H31N3O2/c27-21-17-26(20-9-5-2-6-10-20)23(28)22(19-11-14-24-15-12-19)25(21)16-13-18-7-3-1-4-8-18/h7,11-12,14-15,20,22H,1-6,8-10,13,16-17H2 |
InChI Key |
FIWLCMQMHSJMAX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=NC=C3)CCC4=CCCCC4 |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)N(C(C2=O)C3=CC=NC=C3)CCC4=CCCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



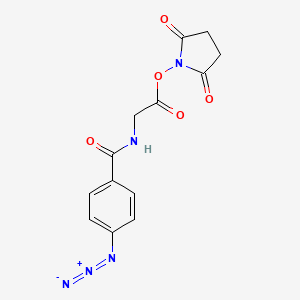
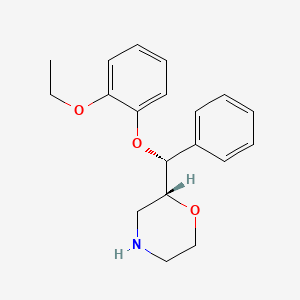
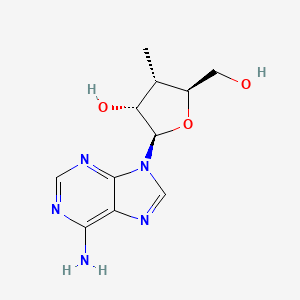
![[4-(Dimethylamino)-6-[11-hydroxy-5-methyl-2-(2-methyl-3-prop-1-enyloxiran-2-yl)-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1229298.png)



